2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride is a complex organic compound notable for its unique structural features. It contains a methoxy group, a pyrazole moiety, and a tetrahydro-benzazepine framework. This compound falls under the category of benzamide derivatives and is recognized for its potential pharmacological properties, particularly due to the biological activities associated with the pyrazole ring, which often include anti-inflammatory and analgesic effects.
The synthesis of 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride typically involves several steps:
Specific reaction conditions such as temperature, pressure, and solvent choice are critical for successful synthesis. For instance, reactions may be conducted under reflux in organic solvents or at room temperature depending on the reactivity of intermediates. Purification steps following synthesis often involve chromatography techniques to isolate the desired product in high purity.
The molecular formula for 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride is , with a molecular weight of approximately . The compound features several key structural components:
Key structural data includes:
The chemical behavior of 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride can be explored through various reactions typical of benzamide derivatives:
Reactions are generally carried out under controlled conditions to prevent side reactions and ensure high yields. The presence of specific reagents such as bases or acids can significantly influence the outcome of these reactions.
The mechanism of action for 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride involves its interaction with various biological targets. The pyrazole ring is known for its ability to interact with enzymes and receptors involved in inflammatory processes.
In vitro studies are essential for elucidating specific mechanisms of action. Such studies typically assess how the compound affects cellular pathways related to inflammation or pain response. The interactions with biological systems can lead to insights into potential therapeutic applications.
The compound is typically characterized as a solid at room temperature with properties that may include:
Chemical properties include:
Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods used .
The applications of 2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride are diverse:
The compound is a crystalline hydrochloride salt with the molecular formula C₂₁H₂₃ClN₄O₂ (derived from the free base C₂₁H₂₂N₄O₂ via HCl addition) [2]. Its structure integrates three key moieties:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature System | Designation |
---|---|
IUPAC Name | 2-Methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide; hydrochloride |
PubChem CID | 78673830 (hydrochloride form) [2] |
CAS Registry | Not publicly assigned in cited sources |
Molecular Formula | C₂₁H₂₃ClN₄O₂ |
Alternative Name | 7-{[2-Methoxy-4-(1H-pyrazol-4-yl)benzoyl]amino}-2,3,4,5-tetrahydro-1H-3-benzazepinium chloride [2] |
Structural Interpretation:
The compound emerged from targeted research into Spleen Tyrosine Kinase (Syk) inhibitors for autoimmune disorders. Key milestones:
Table 2: Historical Development Timeline
Year | Development Phase | Key Advance |
---|---|---|
Pre-2014 | Lead Optimization | Scaffold hopping from early benzamide-based Syk inhibitors; incorporation of pyrazole to enhance kinase selectivity [3] |
2014 | Patent Filing | First disclosure in patent US20150166508A1 covering novel benzamide derivatives as Syk inhibitors for autoimmune diseases [3] |
Post-2014 | Biological Evaluation | Confirmation of Syk inhibition (IC₅₀ <100 nM) and efficacy in B-cell activation and mast cell degranulation assays [3] |
Design Rationale:
This compound exemplifies advanced benzamide drug design, leveraging the amide bond’s role as a conformational lock and hydrogen-bond donor/acceptor. Benzamides enable precise target engagement with kinases and GPCRs while maintaining synthetic accessibility [3] [5].
Key Pharmacological Attributes:
Table 3: Molecular Interactions with Biological Targets
Structural Element | Target Interaction | Biological Consequence |
---|---|---|
Benzamide carbonyl | Hydrogen bond with Syk’s hinge residue Glu449 | Disrupts ATP binding, inhibiting kinase activity [3] |
Protonated benzazepine nitrogen | Ionic bond with Asp512 in Syk’s catalytic domain | Stabilizes inactive kinase conformation |
4-Pyrazolyl group | Hydrophobic packing in specificity pocket | Enhances selectivity over related kinases (e.g., JAK) |
Methoxy group | Van der Waals contacts with Leu501 | Contributes to binding affinity without steric hindrance |
Therapeutic Scope:Patent US20150166508A1 specifically claims this compound for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7